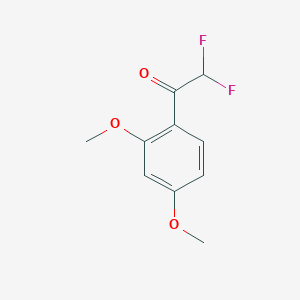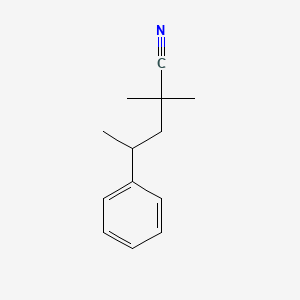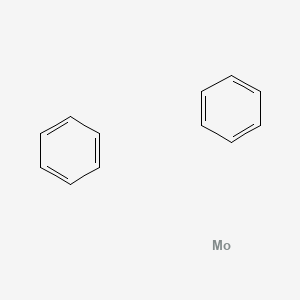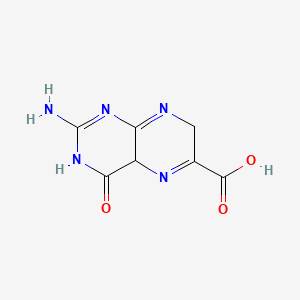
1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-diméthoxyphényl)-2,2-difluoroéthan-1-one est un composé organique de formule moléculaire C10H10F2O3. Il se caractérise par la présence de deux groupes méthoxy liés à un cycle phényle et de deux atomes de fluor liés à une partie éthanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(2,4-diméthoxyphényl)-2,2-difluoroéthan-1-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 2,4-diméthoxybenzaldéhyde avec l'acide difluoroacétique en présence d'un catalyseur approprié. La réaction se produit généralement sous reflux avec un solvant approprié tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou techniques chromatographiques.
Méthodes de production industrielle
En milieu industriel, la production du 1-(2,4-diméthoxyphényl)-2,2-difluoroéthan-1-one peut impliquer des procédés de production en lots de grande taille ou en continu. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées assure un rendement élevé et une pureté élevée du produit final. Les méthodes de production industrielle visent également à minimiser les déchets et à améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
1-(2,4-diméthoxyphényl)-2,2-difluoroéthan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir la partie éthanone en un groupe alcool.
Substitution : Les groupes méthoxy et les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) sont utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de recherche scientifique
1-(2,4-diméthoxyphényl)-2,2-difluoroéthan-1-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure chimique unique et de ses activités biologiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 1-(2,4-diméthoxyphényl)-2,2-difluoroéthan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, conduisant à la modulation des voies biochimiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les processus métaboliques ou interagir avec les récepteurs cellulaires pour induire des réponses biologiques spécifiques.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to induce specific biological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : Un composé avec des groupes méthoxy similaires et une partie triazole.
Dérivés de la dithiolopyrrolone N-2,4-diméthoxyphényl : Des composés avec des groupes méthoxy similaires et un squelette de dithiolopyrrolone.
Unicité
1-(2,4-diméthoxyphényl)-2,2-difluoroéthan-1-one est unique en raison de la présence à la fois de groupes méthoxy et de la partie difluoroéthanone, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H10F2O3 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O3/c1-14-6-3-4-7(8(5-6)15-2)9(13)10(11)12/h3-5,10H,1-2H3 |
Clé InChI |
NZBQAWUPTFOLOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)
![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)


![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)

